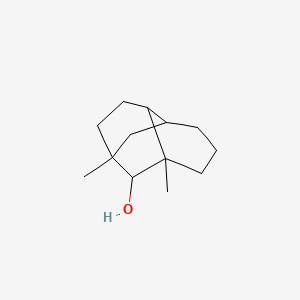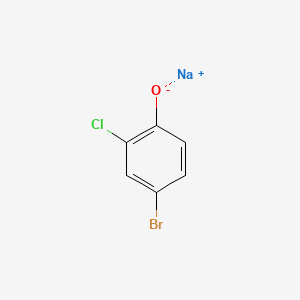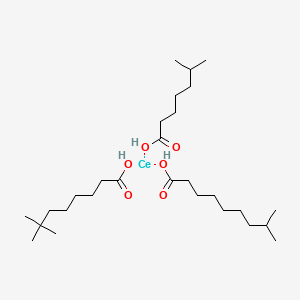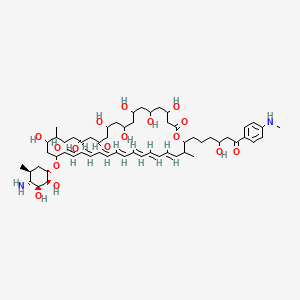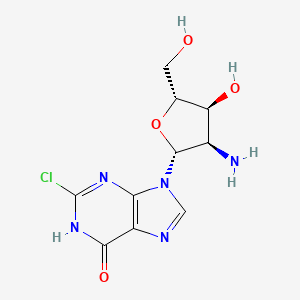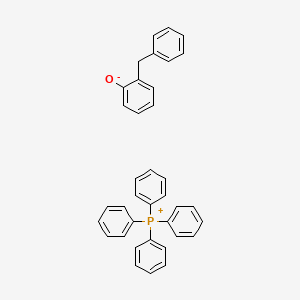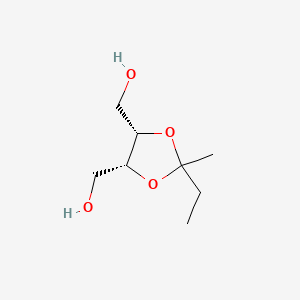
1-(2-Isobutoxy-1-methylethoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isobutoxy-1-methylethoxy)propan-2-ol is an organic compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol . It is a colorless liquid that is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol typically involves the reaction of isobutyl alcohol with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using high-pressure reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (RONa) and halides (RX) are commonly used.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
1-(2-Isobutoxy-1-methylethoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in the preparation of biological samples and as a component in buffer solutions.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and cleaning agents.
Mécanisme D'action
The mechanism of action of 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
1-(2-Butoxy-1-methylethoxy)propan-2-ol: Similar in structure but with a butoxy group instead of an isobutoxy group.
2-Propanol, 1-(2-butoxy-1-methylethoxy)-: Another similar compound with slight variations in the alkyl chain.
Uniqueness: 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol is unique due to its specific isobutoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific solubility and reactivity are required .
Propriétés
Numéro CAS |
31334-48-2 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-[1-(2-methylpropoxy)propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-8(2)5-12-7-10(4)13-6-9(3)11/h8-11H,5-7H2,1-4H3 |
Clé InChI |
IRMJKQPPTUZTNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(C)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


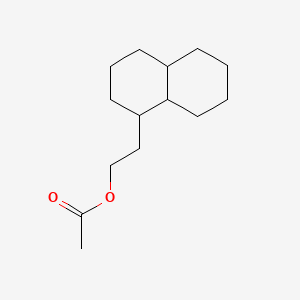
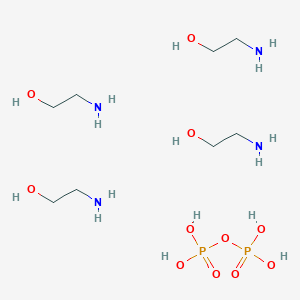

![3-[(1-Methylethoxy)methyl]heptane](/img/structure/B12667896.png)

